N-(naphthalen-1-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Description
N-(naphthalen-1-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a phenyl group at position 1, an acetamide-linked naphthalen-1-yl group at position 5, and a ketone moiety at position 2.
Synthetic routes for analogous compounds (e.g., pyrazolo[3,4-d]pyrimidin derivatives) often involve condensation reactions between α-chloroacetamides and pyrazolo-pyrimidinone precursors under basic conditions . For instance, highlights the use of N-aryl-substituted α-chloroacetamides to functionalize the pyrazolo[3,4-d]pyrimidin core, suggesting a plausible pathway for synthesizing the target compound. Additionally, describes a NaHSO4-SiO2 catalyzed condensation method for N-aryl acetamide derivatives, which could be adapted for introducing the naphthalen-1-yl group .
Properties
IUPAC Name |
N-naphthalen-1-yl-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c29-21(26-20-12-6-8-16-7-4-5-11-18(16)20)14-27-15-24-22-19(23(27)30)13-25-28(22)17-9-2-1-3-10-17/h1-13,15H,14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZBOKJCASODLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the growth of certain fungi, such as rhizoctonia solani.
Mode of Action
In the case of similar compounds, they have been observed to cause changes in the microscopic morphology of fungi, leading to hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on molecular formula.
Key Observations:
Core Heterocycle Variations: The target compound and derivatives (5a–5e) share the pyrazolo[3,4-d]pyrimidin-4-one core but differ in substituents at position 3. While the target compound has an acetamide-naphthalene group, 5b features an acetohydrazide with a methoxybenzylidene substituent .
Substituent Effects: The naphthalen-1-yl group in the target compound introduces significant hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to smaller aryl groups (e.g., 4-nitrophenyl in 4h) .
Table 2: Reported Properties and Activities
*Calculated using Molinspiration or analogous tools; †Estimated via fragment-based methods; ‡Predicted based on high LogP.
Key Insights:
- Lipophilicity : The target compound’s higher LogP (~3.8) compared to 5b (~2.9) suggests enhanced lipid solubility, which could improve blood-brain barrier penetration but may necessitate formulation optimization .
- Biological Activity : While direct data for the target compound is unavailable, structurally related pyrazolo-pyrimidines (e.g., 5b) show antiproliferative activity against cancer cell lines (IC50 = 12.5 μM for MCF-7) via kinase inhibition . The naphthalene moiety in the target compound may confer improved binding to hydrophobic kinase pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
